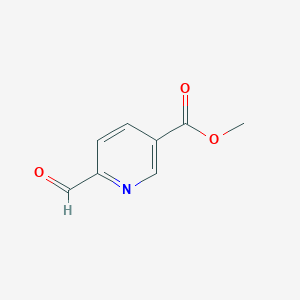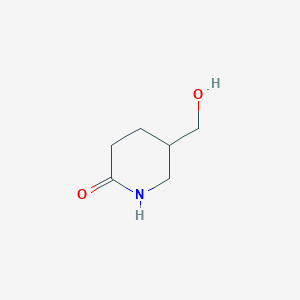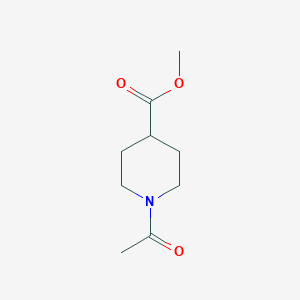
2-(2-Aminopyridin-3-yl)acetic acid
Übersicht
Beschreibung
2-(2-Aminopyridin-3-yl)acetic acid is a chemical compound with the molecular formula C7H8N2O2 .
Synthesis Analysis
The synthesis of 2-(2-Aminopyridin-3-yl)acetic acid and its derivatives has been a subject of research. A study discusses the efficient procedure for synthesizing different types of aminopyridine derivatives . Another study mentions the synthesis of substituted imidazo pyridin-3-yl-acetic acids based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .Molecular Structure Analysis
The molecular structure of 2-(2-Aminopyridin-3-yl)acetic acid can be represented by the InChI code1S/C7H8N2O2/c8-7-5(4-6(10)11)2-1-3-9-7/h1-3H,4H2,(H2,8,9)(H,10,11) and the InChI key XIOPEJHJRPVVDJ-UHFFFAOYSA-N . The compound has a molecular weight of 152.15 g/mol . Physical And Chemical Properties Analysis
2-(2-Aminopyridin-3-yl)acetic acid has a molecular weight of 152.15 g/mol. It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4. The compound has a rotatable bond count of 2. Its exact mass and monoisotopic mass are 152.058577502 g/mol. The compound has a topological polar surface area of 76.2 Ų. It has a heavy atom count of 11 .Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Heterocyclic Compounds
The compound can be used in the synthesis of novel heterocyclic compounds with potential biological activities . A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated .
Anti-Fibrosis Activity
The compound has shown potential in the field of anti-fibrosis. In a study, 2-(pyridin-2-yl) pyrimidine derivatives were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Two compounds, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q), showed the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
Inhibition of Collagen Expression
Compounds synthesized from 2-(2-Aminopyridin-3-yl)acetic acid have been found to effectively inhibit the expression of collagen . This could have potential applications in the treatment of diseases where collagen overexpression is a problem, such as fibrosis.
Reduction of Hydroxyproline Content
The same compounds also reduced the content of hydroxyproline in cell culture medium in vitro . Hydroxyproline is a major component of the protein collagen, and its reduction could be beneficial in conditions characterized by excessive collagen deposition.
Drug Discovery
The compound can be used in the discovery of new drugs. Its chemical reactivity facilitates its insertion into molecules, making it a useful tool in medicinal chemistry .
Synthesis of Piperazine-Containing Drugs
The compound could potentially be used in the synthesis of piperazine-containing drugs . Piperazine is a common moiety in many biologically active compounds and is often used to optimize the pharmacokinetic properties of the final molecule .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(2-aminopyridin-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c8-7-5(4-6(10)11)2-1-3-9-7/h1-3H,4H2,(H2,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIOPEJHJRPVVDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201307332 | |
| Record name | 2-Amino-3-pyridineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201307332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Aminopyridin-3-yl)acetic acid | |
CAS RN |
101860-97-3 | |
| Record name | 2-Amino-3-pyridineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101860-97-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-3-pyridineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201307332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B178762.png)





![4-Chloro-2-(chloromethyl)thieno[2,3-d]pyrimidine](/img/structure/B178785.png)
![ethyl 5-[(acetyloxy)methyl]-4-ethyl-3-methyl-1H-pyrrole-2-carboxylate](/img/structure/B178790.png)




